molecular formula C7H10OS B13422276 S-Pent-4-yn-1-yl Ethanethioate

S-Pent-4-yn-1-yl Ethanethioate

Cat. No.: B13422276
M. Wt: 142.22 g/mol
InChI Key: MMLYLFARVSPPTR-UHFFFAOYSA-N
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Description

S-Pent-4-yn-1-yl Ethanethioate: is an organic compound with the molecular formula C7H10OS It is a thioester derivative, characterized by the presence of a pentynyl group attached to the sulfur atom of ethanethioate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pent-4-yn-1-yl Ethanethioate typically involves the reaction of pent-4-yn-1-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

Pent-4-yn-1-ol+EthanethiolCatalystS-Pent-4-yn-1-yl Ethanethioate+Water\text{Pent-4-yn-1-ol} + \text{Ethanethiol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Pent-4-yn-1-ol+EthanethiolCatalyst​S-Pent-4-yn-1-yl Ethanethioate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: S-Pent-4-yn-1-yl Ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethanethioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

S-Pent-4-yn-1-yl Ethanethioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-Pent-4-yn-1-yl Ethanethioate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

    Pent-4-yn-1-yl Acetate: Similar structure but with an acetate group instead of ethanethioate.

    Pent-4-yn-1-yl Methanethioate: Similar structure but with a methanethioate group.

    Pent-4-yn-1-yl Propanethioate: Similar structure but with a propanethioate group.

Uniqueness: S-Pent-4-yn-1-yl Ethanethioate is unique due to the presence of the ethanethioate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

S-pent-4-ynyl ethanethioate

InChI

InChI=1S/C7H10OS/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3

InChI Key

MMLYLFARVSPPTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC#C

Origin of Product

United States

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